molecular formula C19H16Cl2NO3P B4637964 bis(4-chlorophenyl) benzylamidophosphate

bis(4-chlorophenyl) benzylamidophosphate

Cat. No.: B4637964
M. Wt: 408.2 g/mol
InChI Key: RVXTUISTDBGJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-chlorophenyl) benzylamidophosphate is an organophosphorus compound characterized by a central phosphorus atom bonded to a benzylamido group and two 4-chlorophenyl substituents. Its structure combines electron-withdrawing chlorine atoms with the steric bulk of aromatic rings, influencing its reactivity and stability.

Properties

IUPAC Name

N-bis(4-chlorophenoxy)phosphoryl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2NO3P/c20-16-6-10-18(11-7-16)24-26(23,22-14-15-4-2-1-3-5-15)25-19-12-8-17(21)9-13-19/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXTUISTDBGJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data Limitations

Stability and Reactivity

  • Thermal Stability : Lead compounds with bis(4-chlorophenyl) groups (e.g., [6963-22-0]) decompose above 200°C, whereas phosphorus analogs typically degrade at lower temperatures (~150°C) due to weaker P–O bonds.
  • Hydrolytic Stability : The benzylamido group in this compound may confer resistance to hydrolysis compared to lead-thiolate derivatives like [3600-14-4] (benzylsulfanyl(triphenyl)plumbane), which are prone to sulfur-lead bond cleavage .

Toxicity Profiles

  • Lead Compounds : Documented to bioaccumulate and disrupt heme synthesis (e.g., [54338-54-4], benzyl(trimethyl)plumbane) .
  • Phosphorus Analogs : Expected to have lower acute toxicity but may still inhibit esterases or act as endocrine disruptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis(4-chlorophenyl) benzylamidophosphate
Reactant of Route 2
Reactant of Route 2
bis(4-chlorophenyl) benzylamidophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.